molecular formula C15H12N2O2 B14744149 1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide CAS No. 1797-86-0

1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide

Cat. No.: B14744149
CAS No.: 1797-86-0
M. Wt: 252.27 g/mol
InChI Key: FZQXIFMMTFOWDW-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide is a heterocyclic organic compound. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a diketone, followed by oxidation.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amines.

Scientific Research Applications

1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure.

    Phenylquinoxaline: A derivative with a phenyl group attached.

    Quinoxaline N-oxides: Compounds with an N-oxide functional group.

Uniqueness

1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

CAS No.

1797-86-0

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-methyl-4-oxido-3-phenylquinoxalin-4-ium-2-one

InChI

InChI=1S/C15H12N2O2/c1-16-12-9-5-6-10-13(12)17(19)14(15(16)18)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

FZQXIFMMTFOWDW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CC=C3)[O-]

Origin of Product

United States

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